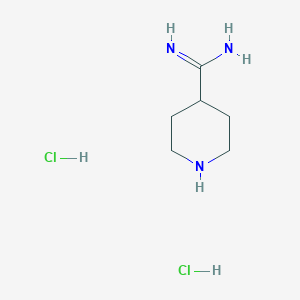

Piperidine-4-carboximidamide dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHXQKXOXMRHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655176 | |

| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170937-23-1 | |

| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carboxamidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Methodological Guide to the Spectroscopic Characterization of Piperidine-4-carboximidamide Dihydrochloride

An in-depth technical guide by a Senior Application Scientist.

Abstract

Piperidine-4-carboximidamide dihydrochloride is a polar, heterocyclic compound with potential applications as a structural motif or building block in medicinal chemistry and drug discovery. As with any compound intended for such high-stakes applications, unambiguous structural confirmation and rigorous purity assessment are non-negotiable prerequisites. This technical guide provides a comprehensive methodological framework for the analytical characterization of this compound. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Predicted Spectroscopic Behavior

The first step in any analytical endeavor is to understand the molecule's structure to anticipate its behavior in different analytical systems.

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₆H₁₅Cl₂N₃

-

Molecular Weight: 200.11 g/mol

-

Key Features:

-

Saturated Piperidine Ring: A six-membered aliphatic ring expected to adopt a chair conformation. Protons on this ring will be in axial and equatorial positions, leading to complex splitting patterns.

-

Carboximidamide Group: A functional group similar to an amide but with a nitrogen replacing the carbonyl oxygen. This group contains exchangeable protons (on the nitrogens).

-

Dihydrochloride Salt: The presence of two hydrochloride salts indicates that two of the nitrogen atoms are basic and will be protonated. In solution, this significantly increases polarity and water solubility.

-

Based on this structure, we can predict the general characteristics of its spectra, which forms the basis for our method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the definitive technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Rationale for Experimental Choices

For a dihydrochloride salt, the choice of solvent is critical. The compound's high polarity and the presence of exchangeable N-H protons necessitate a polar, deuterated solvent. Deuterated water (D₂O) is an excellent choice as it will readily dissolve the compound; however, it will exchange with the N-H protons, causing their signals to disappear. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it dissolves the polar salt while keeping the N-H proton signals visible, providing a more complete picture of the structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds.

Data Interpretation: Expected ¹H NMR Signals

The interpretation relies on predicting the chemical environment of each proton. While specific data for this exact molecule is not publicly available, we can extrapolate from structurally similar piperidine-4-carboxamide derivatives.[1][2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Notes |

| Piperidine H2/H6 (axial & equatorial) | 2.8 - 3.5 | Multiplet (m) | 4H | Protons adjacent to the ring nitrogen. Shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. |

| Piperidine H3/H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | 4H | Protons on the piperidine ring. |

| Piperidine H4 | 2.5 - 3.0 | Multiplet (m) | 1H | The proton at the substitution point, coupled to H3 and H5. |

| N-H Protons (Imidamide & Ring) | 8.0 - 10.0 | Broad Singlet (br s) | 5H | These protons are acidic and exchangeable. Their chemical shift can be highly variable. In DMSO-d₆, they should be observable. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Expected ¹³C NMR Signals

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=N (Carboximidamide) | 160 - 170 | The carbon of the imidamide group is expected in a region similar to amide carbonyls. |

| Piperidine C2/C6 | 40 - 45 | Carbons adjacent to the ring nitrogen. |

| Piperidine C3/C5 | 25 - 30 | Piperidine ring carbons. |

| Piperidine C4 | 35 - 40 | The carbon atom bearing the carboximidamide substituent. |

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

HPLC: A Quantitative Look at Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a polar compound like this compound, a robust reverse-phase (RP-HPLC) method is required.

Rationale for Experimental Choices

-

Stationary Phase: A C18 column is a versatile and standard choice for RP-HPLC, providing excellent retention for a wide range of molecules.

-

Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is necessary. The acidic additive serves a crucial purpose: it protonates residual silanols on the silica-based stationary phase, preventing peak tailing of our basic analyte. It also ensures the analyte remains in a single, protonated state, leading to sharp, symmetrical peaks.[3][4]

-

Detector: A UV detector set to a low wavelength (e.g., 210 nm) is a common starting point. The carboximidamide moiety lacks a strong chromophore, so sensitivity may be limited. If higher sensitivity is needed, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

Proposed RP-HPLC Protocol for Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in water or mobile phase A at approximately 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[6]

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol Validation

This protocol is designed to be self-validating through system suitability tests. Before running samples, a standard injection should meet the following criteria:

-

Tailing Factor: Between 0.8 and 1.5.

-

Theoretical Plates: >2000.

-

Repeatability: <2% RSD for peak area across 5 replicate injections.

HPLC Method Development Workflow

Caption: Workflow for HPLC method development and purity analysis.

LC-MS: Unambiguous Identity Confirmation

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass-resolving power of mass spectrometry, making it the ultimate tool for confirming molecular identity.[7]

Rationale for Experimental Choices

-

Ionization: Electrospray Ionization (ESI) is the ideal choice. ESI is a soft ionization technique perfect for polar, pre-charged molecules like our dihydrochloride salt, transferring them from the liquid phase to the gas phase with minimal fragmentation.

-

Polarity: Positive ion mode is required. The nitrogen atoms in the molecule are basic and will readily accept a proton, forming a positive ion ([M+H]⁺) that can be easily detected by the mass spectrometer.

Proposed LC-MS Protocol

-

LC System: Utilize the same HPLC method developed in Section 3. The flow from the column is directed into the MS source.

-

MS System:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Scan Range: m/z 50 - 500. This range will comfortably include the expected molecular ion.

-

Data Acquisition: Acquire data in full scan mode.

-

Data Interpretation

-

Calculate Expected Mass: The molecular formula of the free base is C₆H₁₃N₃.

-

Monoisotopic mass of the free base: ~127.11 Da. .

-

-

Identify the Molecular Ion: In the mass spectrum corresponding to the main LC peak, look for the protonated molecular ion ([M+H]⁺).

-

Expected [M+H]⁺: 127.11 + 1.0078 (proton) = 128.12 m/z .

-

-

Confirmation: The observation of an ion at m/z 128.12 at the correct retention time provides extremely strong evidence for the identity of Piperidine-4-carboximidamide. The chloride ions from the salt will not be observed as they are counter-ions and are not covalently bonded.

LC-MS Analysis Workflow

Caption: Workflow for LC-MS based identity confirmation.

Conclusion

The analytical characterization of this compound requires a multi-technique, integrated approach. NMR spectroscopy serves as the primary tool for definitive structural elucidation, providing a detailed map of the molecule's H-C framework. RP-HPLC, employing an acidic mobile phase modifier, offers a robust and reliable method for quantifying purity and identifying potential impurities. Finally, LC-MS with ESI in positive mode delivers unambiguous confirmation of the molecular weight and, therefore, the compound's identity. By following the methodologies and rationale outlined in this guide, researchers can generate a comprehensive and trustworthy analytical data package, ensuring the quality and integrity of this valuable chemical building block for its downstream applications.

References

-

ResearchGate. (2021). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-

PubChem - NIH. Piperidine. [Link]

-

ATB - Automated Topology Builder. Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]

-

ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Wikipedia. Piperidine. [Link]

-

PubChem - NIH. 4-(Ethylamino)piperidine-4-carboxamide. [Link]

-

ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

BMC Infectious Diseases. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. [Link]

-

PubMed Central. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

-

ResearchGate. (2008). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

-

ResearchGate. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

-

ATSDR. Analytical Methods. [Link]

-

Royal Society of Chemistry. Supporting Information for an article on Piperidines. [Link]

-

Human Metabolome Database. 1H NMR Spectrum of Piperidine. [Link]

-

Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

-

Bouling Chemical Co., Limited. Piperidine-4-Carboxamide: Properties, Applications, Safety Data. [Link]

-

ResearchGate. Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid (3). [Link]

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

-

Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

-

ChemBK. piperidine-4-carboxamide. [Link]

-

PubMed Central. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

National Institutes of Health. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unica.it [iris.unica.it]

- 3. researchgate.net [researchgate.net]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Piperidine-4-carboximidamide Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of Piperidine-4-carboximidamide dihydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and strategic applications, offering field-proven insights into its role in constructing novel therapeutic agents.

Core Molecular Attributes and Physicochemical Profile

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboximidamide (amidine) group. It is supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility and stability, making it a highly tractable intermediate for synthetic chemistry.[1]

The amidine functional group is of particular interest in medicinal chemistry. It is a strong base that is protonated at physiological pH, allowing it to act as a bioisostere for guanidinium groups found in molecules like arginine. This enables it to participate in crucial hydrogen bonding interactions with biological targets such as proteases (e.g., serine and cysteine proteases) and kinases.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅Cl₂N₃ | [2] |

| Molecular Weight | 200.11 g/mol | [2] |

| CAS Number | 1170937-23-1 | [3][4] |

| Appearance | White to off-white solid (Typical) | General chemical knowledge |

| Solubility | Soluble in water | [1] |

| SMILES Code | N=C(C1CCNCC1)N.[H]Cl.[H]Cl | [2] |

Strategic Synthesis Pathway

The synthesis of this compound is typically achieved from readily available starting materials. A common and efficient route begins with Piperidine-4-carboxamide (Isonipecotamide), which is first dehydrated to form the key intermediate, 4-Cyanopiperidine hydrochloride.[5][6][7] This nitrile is then converted to the target amidine.

The Pinner reaction is a classic and reliable method for this transformation. It involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride gas. This forms an imino ether hydrochloride salt (a Pinner salt), which is then reacted with ammonia to yield the final carboximidamide dihydrochloride.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Pinner Reaction

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment (PPE).

Part A: Preparation of 4-Cyanopiperidine Hydrochloride from Piperidine-4-carboxamide [7][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), suspend Piperidine-4-carboxamide (1 equivalent) in a suitable solvent such as toluene or n-propyl acetate. Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 equivalents).

-

Reagent Addition: Cool the suspension to 0-10°C using an ice bath. Slowly add thionyl chloride (SOCl₂, ~3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 15°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Isolation: The product, 4-Cyanopiperidine hydrochloride, will precipitate as a solid. Isolate the solid by filtration.

-

Purification: Wash the filter cake with the reaction solvent (e.g., toluene) and then with a non-polar solvent like hexane to remove residual impurities. Dry the white solid under vacuum.

Part B: Synthesis of this compound

-

Pinner Salt Formation: Suspend the dried 4-Cyanopiperidine hydrochloride (1 equivalent) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube. Cool the mixture to 0°C.

-

HCl Gas Introduction: Bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be monitored. Continue the gas introduction until the solution is saturated and all starting material has dissolved, indicating the formation of the ethyl piperidine-4-carboximidate hydrochloride (Pinner salt).

-

Reaction Completion: Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24 hours to ensure complete conversion.

-

Ammonolysis: Remove the solvent under reduced pressure to obtain the crude Pinner salt. Dissolve this crude intermediate in a fresh portion of cold anhydrous ethanol and add a solution of ammonia in ethanol (~2-3 equivalents).

-

Product Formation: Stir the mixture at room temperature for several hours. The product, this compound, will precipitate from the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, followed by diethyl ether. Dry the final product under vacuum to yield a white crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial structural motif and building block.[1] Its value lies in its ability to impart desirable properties to a final drug candidate. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known to improve metabolic stability and pharmacokinetic profiles.[9]

Caption: Role of the scaffold in drug development.

Key Application Areas:

-

Enzyme Inhibition: The positively charged amidine group is an excellent mimic of the guanidinium side chain of arginine. This makes it a powerful pharmacophore for designing inhibitors of enzymes that recognize arginine, such as certain proteases (e.g., thrombin, trypsin) and nitric oxide synthases.

-

Neurological Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS).[1][10] By incorporating this scaffold, medicinal chemists can modulate properties like blood-brain barrier penetration and receptor affinity.

-

Anticancer and Antimalarial Agents: Piperidine derivatives have shown promise as anticancer and antimalarial agents.[11][12] For instance, certain piperidine carboxamides act as proteasome inhibitors, a validated target in both oncology and infectious diseases.[11] The amidine functionality can be used to anchor these inhibitors within the active site of the target enzyme.

Representative Workflow: Protease Inhibition Assay

-

Compound Preparation: Prepare a stock solution of Piperidine-4-carboximidamide-derived inhibitor in an appropriate buffer (e.g., Tris-HCl) or DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the specific protease (e.g., trypsin), a fluorogenic substrate, and the assay buffer.

-

Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.

-

Data Acquisition: Measure the fluorescence signal at appropriate excitation/emission wavelengths using a plate reader. The signal corresponds to the amount of substrate cleaved by the enzyme.

-

Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Safety, Handling, and Storage

While specific toxicology data for this compound is not widely published, its handling should be guided by the properties of its parent heterocycle, piperidine, and general principles for handling amine hydrochlorides.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. Avoid contact with skin, eyes, and respiratory tract.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[14] The dihydrochloride salt is hygroscopic and should be protected from moisture.

-

Hazards: May cause skin, eye, and respiratory irritation.[13][15] The parent compound, piperidine, is flammable and toxic.[14][16] While the salt form reduces volatility, caution is still warranted.

Table 2: General Safety and Handling Profile

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment | Safety glasses, gloves, lab coat | [17] |

| Engineering Controls | Use in a chemical fume hood | [13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes | [17] |

| First Aid (Skin) | Wash with plenty of soap and water | [17] |

| Storage Conditions | Cool, dry, well-ventilated, tightly sealed container | [14] |

Conclusion

This compound represents more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a proven piperidine scaffold for favorable pharmacokinetics and a versatile, bio-active amidine group for potent target engagement makes it an invaluable building block in the rational design of next-generation therapeutics. Understanding its synthesis, properties, and potential applications allows researchers to effectively leverage this scaffold to accelerate the discovery of novel drugs for a wide range of diseases.

References

- Google Patents.US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

-

ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.[Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives.[Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.[Link]

- Google Patents.WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.[Link]

-

Loba Chemie. PIPERIDINE AR - Safety Data Sheet.[Link]

-

PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.[Link]

-

ChemBK. piperidine-4-carboxamide.[Link]

-

PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.[Link]

- Google Patents.US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Google Patents.KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride.

- Google Patents.WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.[Link]

-

Wikipedia. Piperidine.[Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[Link]

-

PubChem. Piperidine.[Link]

-

PubMed. Anticonvulsant mechanisms of piperine, a piperidine alkaloid.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1170937-23-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1170937-23-1 [chemicalbook.com]

- 4. This compound | 1170937-23-1 [chemicalbook.com]

- 5. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 6. KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 7. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemos.de [chemos.de]

- 15. chembk.com [chembk.com]

- 16. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

"Piperidine-4-carboximidamide dihydrochloride" CAS number

An In-Depth Technical Guide to Piperidine-4-carboximidamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by the CAS Number 1170937-23-1, is a pivotal chemical entity in modern medicinal chemistry. As a derivative of the highly privileged piperidine scaffold, this compound serves as a versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features, including the basic piperidine nitrogen and the reactive carboximidamide (amidine) moiety, allow for diverse chemical modifications, making it a valuable intermediate in the discovery of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis rationale, potential applications, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that are highly advantageous in drug design. It can modulate physicochemical properties such as pKa and lipophilicity (logP/logD), enhance metabolic stability, and improve a molecule's pharmacokinetic profile. The chair-like conformation of the piperidine ring provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets like enzymes and receptors. Derivatives of piperidine are found in drugs targeting a vast range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.

This compound leverages this powerful scaffold by incorporating a carboximidamide group, a functional group known for its ability to participate in hydrogen bonding and salt-bridge interactions, which are critical for high-affinity binding to protein targets.

Core Profile: this compound

Nomenclature and Identification

The unambiguous identification of a chemical compound is critical for regulatory compliance, patent filing, and scientific reproducibility. The Chemical Abstracts Service (CAS) number is the universally accepted standard for this purpose.

-

Systematic Name: this compound

-

CAS Number: 1170937-23-1

-

Synonyms: 4-Piperidinecarboxamidine dihydrochloride

Physicochemical and Structural Data

The dihydrochloride salt form of this compound significantly enhances its aqueous solubility, a crucial attribute for its use in biological assays and as a synthetic intermediate in aqueous or polar solvent systems.

| Property | Value | Source |

| CAS Number | 1170937-23-1 | |

| Molecular Formula | C₆H₁₅Cl₂N₃ | |

| Molecular Weight | 200.11 g/mol | Inferred from formula |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Enhanced solubility in water due to dihydrochloride salt form |

Chemical Structure

The structure consists of a central piperidine ring with a carboximidamide group at the 4-position. The two hydrochloride components form salts with the basic nitrogen atoms of the piperidine ring and the amidine group.

Caption: Structure of this compound.

Synthesis and Mechanistic Rationale

While the direct synthesis of Piperidine-4-carboximidamide is proprietary in some contexts, a robust and logical pathway can be designed based on well-established organic chemistry principles, particularly from readily available precursors like 4-cyanopiperidine or piperidine-4-carboxamide (isonipecotamide).

Conceptual Synthesis Workflow

The conversion of a nitrile or an amide to an amidine is a cornerstone of synthetic chemistry. A common approach involves the Pinner reaction or related methodologies, where a nitrile is activated to form a reactive intermediate that is subsequently treated with an amine source.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible synthesis adapted from established methods for forming amidines from nitriles. The choice of an N-protected starting material (e.g., with a Boc group) is a common strategy to prevent side reactions at the piperidine nitrogen, followed by deprotection.

Objective: To synthesize this compound from N-Boc-4-cyanopiperidine.

Pillar of Trustworthiness: This multi-step synthesis includes a protection/deprotection strategy, a standard and self-validating approach in organic synthesis to ensure regioselectivity and high purity of the final product.

Step 1: Synthesis of Ethyl N-Boc-piperidine-4-carboximidate hydrochloride (Pinner Reaction)

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add anhydrous ethanol (EtOH). Cool the flask to 0°C in an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until saturation is achieved. Causality: Anhydrous acidic conditions are essential to protonate the nitrile nitrogen, activating it for nucleophilic attack by ethanol.

-

Substrate Addition: Slowly add N-Boc-4-cyanopiperidine to the cold, acidic ethanol solution while stirring.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: Remove the solvent under reduced pressure. The resulting white solid, the Pinner salt intermediate, is typically used in the next step without further purification.

Step 2: Ammonolysis to form N-Boc-piperidine-4-carboximidamide

-

Dissolution: Dissolve the crude Pinner salt from Step 1 in anhydrous ethanol.

-

Ammonia Addition: Cool the solution to 0°C and bubble anhydrous ammonia gas through it, or add a solution of ammonia in ethanol. Causality: Ammonia acts as the nitrogen source, displacing the ethoxy group from the imidate intermediate to form the more stable amidine.

-

Reaction: Seal the vessel and stir at room temperature for 24-48 hours. The progress is monitored by LC-MS.

-

Work-up: Concentrate the reaction mixture in vacuo. The residue can be purified by column chromatography on

An In-depth Technical Guide to the Physicochemical Characterization of Piperidine-4-carboximidamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Piperidine-4-carboximidamide dihydrochloride in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound (CAS No. 1170937-23-1), with the molecular formula C₆H₁₃N₃·2HCl, represents a versatile synthetic intermediate. The presence of the carboximidamide (amidine) group, a strong basic functional group, allows for diverse chemical transformations and interactions with biological targets, making it a valuable component in the synthesis of novel therapeutic agents. The dihydrochloride salt form is often employed to enhance the compound's stability and aqueous solubility.[1]

A thorough understanding of the physicochemical properties of this compound, such as its melting point and solubility, is paramount for its effective use in drug design, formulation development, and process chemistry. These parameters directly influence a compound's purity, stability, bioavailability, and manufacturability.

Physicochemical Properties: A Data-Driven Approach

A comprehensive search of scientific literature and chemical supplier databases did not yield specific, publicly available experimental data for the melting point and quantitative solubility of this compound. This data gap necessitates a robust in-house characterization. This guide provides the detailed methodologies to empower researchers to generate this critical data.

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 1170937-23-1 | [1][][3] |

| Molecular Formula | C₆H₁₃N₃·2HCl | [1][3] |

| Molecular Weight | 200.11 g/mol | [1] |

| Appearance | Likely a solid, given it is a dihydrochloride salt. | General Chemical Knowledge |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Supplier Information |

Determination of Melting Point: A Critical Indicator of Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides a sharp indication of its purity.[4] For a pure substance, the melting point is a narrow range, whereas impurities tend to depress and broaden the melting range. Given that hydrochloride salts can be hygroscopic, careful sample preparation and handling are crucial for obtaining an accurate measurement.

Causality Behind Experimental Choices

The choice of the capillary method for melting point determination is based on its precision, small sample requirement, and its status as a standard technique in pharmacopeias.[5] The heating rate is a critical parameter; a slow ramp rate (e.g., 1-2 °C/min) around the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. For hygroscopic compounds, sealing the capillary can prevent the absorption of atmospheric moisture, which could artificially lower the melting point.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid crystalline compound like this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

(Optional) Flame source for sealing capillaries

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind a small amount in a clean, dry mortar and pestle.

-

Carefully pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the powder.

-

Expert Tip: For potentially hygroscopic compounds, the capillary can be sealed by briefly passing the open end through a flame after loading the sample. This should be done quickly to avoid decomposing the sample.

-

-

Instrument Setup:

-

Set the starting temperature of the melting point apparatus to approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to estimate the range.

-

Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate determination.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Begin heating and observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Data Reporting:

-

Report the melting point as a range, for example, "150-152 °C".

-

For purity assessment, a narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.[4]

-

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility Assessment: A Cornerstone of Drug Development

Solubility is a critical physicochemical property that profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] For a compound like this compound, which is intended for use in drug discovery, understanding its solubility in various media is essential. The dihydrochloride salt form is expected to confer good aqueous solubility.

The "Why" Behind Solubility Testing Methods

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for pre-formulation and understanding the fundamental properties of the compound. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It is particularly relevant in early drug discovery where compounds are often dissolved in an organic solvent like DMSO before being introduced to an aqueous buffer.[6][9][10][11]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in aqueous and organic solvents.

Materials:

-

This compound

-

Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

-

Clarify the supernatant by centrifugation followed by filtration through a syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method or another suitable quantitative technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.

-

Diagram 2: Thermodynamic Solubility Determination Workflow

Caption: Step-by-step workflow for thermodynamic solubility measurement.

Experimental Protocol: Kinetic Solubility Determination

This protocol is a high-throughput method suitable for early-stage drug discovery.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (one for dilution, one for filtration)

-

Multi-channel pipette

-

Plate shaker

-

Microplate reader (UV-Vis or nephelometer)

-

Solubility filter plates

Procedure:

-

Compound Addition:

-

Add a small volume of the DMSO stock solution to the wells of a microplate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).

-

-

Incubation:

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions in the microplate. An increase in light scattering indicates precipitation.

-

UV-Vis Spectroscopy: Filter the solutions through a solubility filter plate into a new UV-transparent microplate. Measure the absorbance of the filtrate at the compound's λmax. The concentration is determined by comparing to a standard curve.

-

Table 2: Summary of Solubility Data to be Determined

| Solvent | Expected Solubility | Rationale |

| Water | High | Dihydrochloride salt form enhances aqueous solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Simulates physiological pH. |

| Ethanol/Methanol | Moderate to High | Polar protic solvents are generally good for hydrochloride salts. |

| Dimethyl Sulfoxide (DMSO) | High | A common polar a-protic solvent for initial stock solutions. |

| Dichloromethane (DCM) | Low | A non-polar organic solvent, expected to be poor for a salt. |

| Acetonitrile (ACN) | Moderate | A polar a-protic solvent used in chromatography. |

Conclusion and Future Directions

This technical guide provides a robust framework for the determination of the melting point and solubility of this compound. While specific experimental values are not currently in the public domain, the detailed protocols herein enable researchers to generate this crucial data with a high degree of confidence. The principles and methodologies described are broadly applicable to the characterization of other novel chemical entities in the drug discovery pipeline. The generation and dissemination of such fundamental physicochemical data are vital for accelerating the development of new and effective therapeutics.

References

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Shanghai Macklin Biochemical Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. thinksrs.com [thinksrs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of Piperidine-4-carboximidamide Dihydrochloride

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1][2] Piperidine-4-carboximidamide dihydrochloride, by virtue of its structure, belongs to a chemical class whose derivatives have demonstrated a remarkable breadth of biological activities. However, the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature. This technical guide, therefore, adopts an exploratory and predictive approach. Drawing upon extensive literature precedent for the closely related piperidine-4-carboxamide scaffold, we will dissect the potential molecular targets and signaling pathways that this compound may modulate. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating mechanistic studies and guiding experimental design. We will explore potential activities as an enzyme inhibitor (targeting carbonic anhydrase, proteasome, DNA gyrase, and glutaminyl cyclase) and as a receptor modulator (targeting CCR5 and the Sigma-1 receptor), supported by detailed experimental protocols and pathway visualizations.

Introduction: The Piperidine Scaffold as a Versatile Pharmacophore

The prevalence of the piperidine heterocycle in pharmaceuticals is a testament to its favorable physicochemical and pharmacokinetic properties.[1][3][4] Its sp3-hybridized, six-membered ring structure allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be crucial for aqueous solubility and for forming key hydrogen bond or salt-bridge interactions within protein binding pockets.[2]

The subject of this guide, this compound, features this core scaffold functionalized with a carboximidamide group at the 4-position. While direct mechanistic data is sparse, the broader class of piperidine-4-carboxamide derivatives has been shown to interact with a diverse array of biological targets, suggesting a rich and varied pharmacological potential for the topic compound. This guide will synthesize these possibilities into a coherent framework to catalyze further investigation.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting their results. The dihydrochloride salt form of Piperidine-4-carboximidamide suggests enhanced aqueous solubility, a desirable trait for in vitro assay development.

| Property | Value / Prediction | Source |

| CAS Number | 1170937-23-1 | [5][6] |

| Molecular Formula | C₆H₁₅Cl₂N₃ | [5] |

| Molecular Weight | 200.11 g/mol | [5] |

| Chemical Structure | (See Figure 1) | N/A |

| Predicted LogP | (Value dependent on software) | N/A |

| Predicted pKa | (Value dependent on software) | N/A |

| Form | Dihydrochloride Salt | [5] |

Figure 1: Chemical Structure of Piperidine-4-carboximidamide

Potential Mechanisms of Action: An Exploratory Analysis

Based on the established activities of structurally related piperidine-4-carboxamide compounds, we can hypothesize several plausible mechanisms of action for this compound. These possibilities span both enzyme inhibition and receptor modulation.

Enzyme Inhibition

The piperidine scaffold has been successfully incorporated into numerous potent and selective enzyme inhibitors.

-

Mechanistic Rationale: Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[7] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and cancer.[9][10] The primary mechanism involves the inhibitor binding to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-coordinated water/hydroxide ion and disrupting the catalytic cycle.[7]

-

Signaling Pathway:

-

Mechanistic Rationale: Piperidine carboxamides have been discovered as species-selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drugs. [11]The ubiquitin-proteasome system is essential for protein degradation and turnover in eukaryotic cells. [12]Inhibitors typically target the chymotrypsin-like (β5), trypsin-like (β2), or caspase-like (β1) catalytic subunits within the 20S proteasome core. [13]By blocking proteasomal activity, these inhibitors disrupt protein homeostasis, leading to an accumulation of ubiquitinated proteins and ultimately, parasite death. [14]* Signaling Pathway:

Caption: Potential inhibition of the Ubiquitin-Proteasome System.

-

Mechanistic Rationale: A class of piperidine-4-carboxamides has been identified as novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase in Mycobacterium abscessus. [9]DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription as it introduces negative supercoils into DNA. [15]Inhibitors like fluoroquinolones function by stabilizing the complex between gyrase and cleaved DNA, preventing the re-ligation of the DNA strands and causing lethal double-stranded breaks. [15][16]NBTIs may act by a similar or distinct mechanism to poison the enzyme.

-

Signaling Pathway:

Caption: Potential inhibition of bacterial DNA Gyrase.

-

Mechanistic Rationale: In the context of Alzheimer's disease, piperidine-4-carboxamide has been reported as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC). [15]This enzyme catalyzes the N-terminal cyclization of glutamate residues on amyloid-beta (Aβ) peptides, forming a highly neurotoxic variant called pyroglutamate-Aβ (pGlu-Aβ). [17][18][19]pGlu-Aβ is considered a "seed" for the aggregation of full-length Aβ into the characteristic plaques found in Alzheimer's brains. [20]Inhibiting sQC is therefore a promising therapeutic strategy to prevent the formation of these pathogenic seeds. [17][19]* Signaling Pathway:

Caption: Potential inhibition of secretory Glutaminyl Cyclase.

Receptor Modulation

The piperidine moiety is also a common feature in ligands for G-protein coupled receptors (GPCRs) and other receptor types.

-

Mechanistic Rationale: Piperidine-4-carboxamide derivatives have been designed as potent inhibitors of the C-C chemokine receptor type 5 (CCR5). [10]CCR5 is a GPCR that serves as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host immune cells, such as T-cells. [21][22]CCR5 antagonists are entry inhibitors; they bind to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thereby blocking viral fusion and entry. [1][11][22]* Signaling Pathway:

Caption: Potential antagonism of the HIV co-receptor CCR5.

-

Mechanistic Rationale: Numerous piperidine-4-carboxamide derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor. [23]The σ1 receptor is an enigmatic molecular chaperone located at the endoplasmic reticulum-mitochondria interface that modulates intracellular Ca²⁺ signaling and interacts with various ion channels and GPCRs. [4][24][25]Ligands can act as either agonists or antagonists, leading to diverse downstream effects. [24]For example, σ1 receptor modulation can influence dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a target for neuropsychiatric disorders, pain, and addiction. [25][26][27]* Signaling Pathway:

Caption: Potential modulation of the Sigma-1 Receptor.

Experimental Protocols for Mechanistic Validation

To investigate the potential mechanisms of action outlined above, a series of well-defined in vitro assays are required. The following protocols provide a starting point for experimental design.

Workflow for Initial Target Screening

A logical workflow is essential for efficiently screening the compound against multiple potential targets.

Caption: High-level workflow for screening potential targets.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

-

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenol, detectable at 400-405 nm. An inhibitor will reduce the rate of this reaction.

-

Reagents:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5.

-

Recombinant human Carbonic Anhydrase II (hCAII).

-

Substrate: p-Nitrophenyl acetate (pNPA) in DMSO.

-

Test Compound: this compound, serially diluted.

-

Positive Control: Acetazolamide.

-

-

Procedure:

-

To a 96-well plate, add 160 µL of Assay Buffer.

-

Add 10 µL of serially diluted test compound or control to appropriate wells.

-

Add 10 µL of hCAII enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition relative to the vehicle control (DMSO).

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [28]

-

Protocol: In Vitro Proteasome Chymotrypsin-Like (β5) Activity Assay (Fluorometric)

-

Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a specific fluorogenic substrate, Suc-LLVY-AMC. Cleavage of the substrate by the β5 subunit releases the fluorescent aminomethylcoumarin (AMC) group.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂.

-

Purified 20S Proteasome (P. falciparum or human).

-

Substrate: Suc-LLVY-AMC.

-

Test Compound: this compound, serially diluted.

-

Positive Control: Epoxomicin or MG132. [14]* Procedure:

-

To a black 96-well plate, add assay buffer, test compound or control, and 20S proteasome.

-

Incubate at 37°C for 30 minutes to allow inhibitor binding.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate.

-

Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration.

-

Plot the data and calculate the IC₅₀ value as described for the CA assay.

-

Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay

-

Principle: This is a competitive binding assay that measures the ability of the test compound to displace a known high-affinity radioligand, such as --INVALID-LINK---pentazocine, from the σ1 receptor in a tissue homogenate preparation. [29][30]* Reagents:

-

Binding Buffer: 50 mM Tris-HCl, pH 8.0.

-

Receptor Source: Rat or guinea pig brain/liver homogenates. [30][31] * Radioligand: --INVALID-LINK---pentazocine.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM). [30]* Procedure:

-

In polypropylene tubes, combine buffer, tissue homogenate, radioligand, and either vehicle, test compound, or non-specific binding control.

-

Incubate at 37°C for 90-120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percent displacement of the radioligand by the test compound.

-

Calculate the IC₅₀ value from the concentration-response curve.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to its privileged piperidine core and its relation to the pharmacologically diverse piperidine-4-carboxamide class. While its specific mechanism of action remains to be elucidated, this guide has outlined a rational, evidence-based framework for its potential activities, focusing on enzyme inhibition and receptor modulation. The provided experimental protocols offer a clear path forward for researchers to systematically test these hypotheses.

The most promising avenues for initial investigation may lie in its potential as a modulator of carbonic anhydrases or sigma-1 receptors, given the strong precedent for these targets within the broader chemical class. Subsequent studies should focus on hit validation, selectivity profiling against related targets, and progression into cell-based and in vivo models to translate in vitro findings into a deeper understanding of its physiological effects. The exploration of this compound underscores a critical principle in drug discovery: that even simple scaffolds can unlock complex and therapeutically valuable biology.

References

- 1. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1170937-23-1 [chemicalbook.com]

- 6. This compound | 1170937-23-1 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 10. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132 | PLOS One [journals.plos.org]

- 15. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 16. DNA Gyrase Inhibitors [pharmacology2000.com]

- 17. Inhibition of glutaminyl cyclase ameliorates amyloid pathology in an animal model of Alzheimer's disease via the modulation of γ-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]

- 22. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 23. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 27. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Piperidine-4-carboximidamide dihydrochloride: A Strategic Approach to Unveiling Therapeutic Potential

An In-Depth Technical Guide for Researchers

Abstract

Piperidine-4-carboximidamide dihydrochloride represents a versatile chemical scaffold, leveraging the privileged piperidine structure frequently found in pharmacologically active agents[1][2]. Its dihydrochloride salt form enhances aqueous solubility, making it an ideal candidate for high-throughput biological screening[3]. This guide delineates a comprehensive, multi-tiered screening cascade designed to systematically evaluate the biological activity of this compound. We will move from broad initial assessments of cytotoxicity and phenotypic response to specific target-based assays and functional cellular models. The causality behind each experimental choice is explained, ensuring that the resulting data is robust, interpretable, and effectively guides the hit-to-lead decision-making process.

Introduction: The Rationale for Screening

The piperidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives have demonstrated a vast range of biological activities, including antiviral, anti-inflammatory, anti-cancer, and neuroprotective effects[1][4]. The carboximidamide group, a bioisostere for guanidine, can engage in critical hydrogen bonding interactions with biological targets. This compound, therefore, stands as a promising, yet largely uncharacterized, small molecule. It serves as a key intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders[3]. A systematic screening effort is warranted to uncover its intrinsic biological activities and identify potential therapeutic applications.

This guide proposes a screening strategy that balances two primary drug discovery philosophies:

-

Phenotypic Screening: An agnostic approach that identifies compounds inducing a desired change in a cellular or organismal phenotype without a preconceived target[5][6]. This method is powerful for discovering novel mechanisms of action[7][8].

-

Target-Based Screening: A hypothesis-driven approach where compounds are tested against a specific, validated biological target (e.g., an enzyme or receptor)[9][10]. This is often more direct and facilitates rapid structure-activity relationship (SAR) development[11].

Our proposed cascade integrates elements of both, beginning with broad safety profiling and progressing toward specific mechanistic deconvolution.

The Screening Cascade: A Phased Approach to Discovery

A successful screening campaign relies on a logical, tiered workflow known as a screening cascade. This strategy filters a compound through a series of assays of increasing complexity and physiological relevance, ensuring that resources are focused on the most promising candidates[12][13].

Figure 1: A representative screening cascade for a novel small molecule.

Tier 1: Primary Screening - Establishing a Safety and Activity Baseline

The initial goal is to assess the compound's general effect on cell health at a single, high concentration (e.g., 10-50 µM). This step is crucial for filtering out non-specific cytotoxic compounds and identifying a safe concentration window for subsequent assays.

Cytotoxicity Profiling

We will employ two distinct, well-validated assays to measure cytotoxicity. Using multiple orthogonal methods provides a self-validating system and reduces the risk of false negatives or positives due to assay-specific artifacts[14][15].

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[16][17]. A decrease in signal indicates reduced cell viability.

-

LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage[17][18]. An increase in signal indicates cell death.

Table 1: Example Cytotoxicity Data Summary

| Assay Type | Cell Line | Compound Conc. (µM) | % Viability (vs. Vehicle) | % LDH Release (vs. Max Lysis) | Interpretation |

| MTT | HEK293 | 50 | 98.2% ± 2.1% | N/A | Not metabolically toxic |

| LDH | HEK293 | 50 | N/A | 3.5% ± 1.5% | No membrane damage |

| MTT | HepG2 | 50 | 95.7% ± 3.4% | N/A | Not metabolically toxic |

| LDH | HepG2 | 50 | N/A | 4.1% ± 2.0% | No membrane damage |

Data are representative examples and do not reflect actual experimental results.

Experimental Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.5% DMSO) and positive controls (e.g., 10% DMSO for maximal toxicity).

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 4 hours at 37°C[17].

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Experimental Protocol 2: LDH Release Assay

-

Plate Setup: Follow steps 1-3 from the MTT protocol in a separate 96-well plate. It is critical to include controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only)[18].

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate at room temperature for 10-20 minutes, protected from light.

-

Stop Reaction: Add 25 µL of stop solution to each well.

-

Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Tier 2 & 3: Hit Characterization, Mechanistic Probing, and Selectivity

If the compound is non-toxic and shows an interesting effect in a primary phenotypic screen, or if a target-based approach is preferred from the outset, the next steps involve confirming the activity and beginning to understand its mechanism.

Dose-Response Analysis and Orthogonal Confirmation

Any "hit" from a single-point screen must be confirmed by generating a dose-response curve to determine its potency (IC₅₀ or EC₅₀)[15]. The activity should also be confirmed in an orthogonal assay—one that uses a different technology or measures a different biological endpoint—to rule out artifacts[19]. For example, if a hit is identified in a fluorescence-based enzyme assay, it should be validated using a label-free method like Surface Plasmon Resonance (SPR).

Target-Based Screening

Based on the piperidine scaffold's known activities, several target classes are plausible starting points for investigation.

-

GPCRs: Piperidine derivatives are known to modulate G-protein coupled receptors. For instance, novel piperidine-4-carboxamides have been developed as potent CCR5 inhibitors for anti-HIV therapy[20].

-

Enzymes: The scaffold is also prevalent in enzyme inhibitors. Examples include inhibitors of the P. falciparum proteasome (antimalarial)[21] and secretory glutaminyl cyclase (implicated in Alzheimer's disease)[22].

A logical approach is to screen the compound against a commercially available panel of relevant targets (e.g., a GPCR panel or a kinase panel).

Experimental Protocol 3: Generic Fluorescence-Based Enzyme Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a stock solution of a fluorogenic substrate.

-

Compound Plating: In a 384-well black plate, dispense serial dilutions of this compound (e.g., from 100 µM to 1 nM). Include positive (known inhibitor) and negative (vehicle) controls.

-

Enzyme Addition: Add the enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-